molecular formula C8H6ClF3O B6165772 4-(1-chloro-2,2,2-trifluoroethyl)phenol CAS No. 440659-02-9

4-(1-chloro-2,2,2-trifluoroethyl)phenol

Cat. No.: B6165772
CAS No.: 440659-02-9
M. Wt: 210.6
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Description

4-(1-Chloro-2,2,2-trifluoroethyl)phenol is a key chemical intermediate in organic and medicinal chemistry research, primarily valued for its role in the synthesis of fluorinated amino acids . This compound is prepared through the selective chlorination of the corresponding trifluoroethylphenol precursor, which installs a superior leaving group to facilitate nucleophilic substitution reactions . Its principal research application is in the novel synthesis of β-trifluoromethyl-tyrosine, a non-proteinogenic amino acid of significant interest . The incorporation of a β-trifluoromethyl group into amino acids can dramatically alter their physicochemical properties and metabolic stability, making them valuable tools for studying bioactive molecules . Researchers utilize this phenol in reactions with various nucleophiles, including active methylene compounds like diethyl malonate, under basic conditions to form new carbon-carbon bonds . By providing a versatile route to introduce the 1-chloro-2,2,2-trifluoroethyl moiety, this compound enables the exploration of structure-activity relationships in peptide-based pharmaceuticals and the development of new enzyme inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

440659-02-9

Molecular Formula

C8H6ClF3O

Molecular Weight

210.6

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Substrates

A prominent strategy involves reacting phenol derivatives with chlorotrifluoroethylating agents. For example, CN1994990A demonstrates the use of sodium methylate in methanol under high-temperature conditions (140–160°C) to substitute chlorine in chlorobenzotrifluoride with phenolate ions. Adapting this method, 4-chlorophenol could react with 1-chloro-2,2,2-trifluoroethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield the target compound.

Key Conditions :

  • Solvent : Methanol or dimethylformamide (DMF)

  • Temperature : 120–160°C

  • Catalyst : Sodium methylate or potassium carbonate

  • Yield : Up to 92% (based on analogous reactions)

Halogen Exchange Reactions

Halogen exchange on pre-fluorinated intermediates offers another pathway. CN108276254A details the halogenation of 4-(trifluoromethyl)phenol using N-chlorosuccinimide (NCS) and zirconium tetrachloride (ZrCl₄) at –78°C, achieving 88% yield. Applying this to 4-(2,2,2-trifluoroethyl)phenol could introduce chlorine at the ethyl group’s α-position.

Optimization Insights :

  • Oxidant Ratio : Molar ratios of oxidant (e.g., mCPBA) to substrate between 0.1:1 and 10:1 critically impact conversion.

  • Catalyst Loading : ZrCl₄ at 0.5–2 mol% enhances regioselectivity.

Reduction-Chlorination Sequential Synthesis

This two-step approach first reduces a ketone precursor to an alcohol, followed by chlorination.

Ketone Reduction

4-(2,2,2-Trifluoroacetyl)phenol, synthesized via Friedel-Crafts acylation, is reduced using NaBH₄ or LiAlH₄ to 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol.

Example Protocol :

  • Reducing Agent : NaBH₄ (2 equiv) in methanol at 0°C

  • Yield : ~85% (extrapolated from CN102766043B )

Chlorination of the Alcohol Intermediate

The alcohol undergoes chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol+SOCl24-(1-Chloro-2,2,2-trifluoroethyl)phenol+SO2+HCl\text{4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

Conditions :

  • Solvent : Dichloromethane or toluene

  • Temperature : Reflux (40–80°C)

  • Yield : 70–78%

Direct Chlorination of Trifluoroethylphenols

Selective chlorination of the ethyl side chain in 4-(2,2,2-trifluoroethyl)phenol avoids multi-step sequences.

Radical Chlorination

UV-initiated radical chlorination using Cl₂ gas and a photoinitiator (e.g., azobisisobutyronitrile, AIBN) targets the ethyl group’s α-carbon:

4-(CF3CH2)C6H4OH+Cl2UV, AIBN4-(CF3CHCl)C6H4OH\text{4-(CF}3\text{CH}2\text{)C}6\text{H}4\text{OH} + \text{Cl}2 \xrightarrow{\text{UV, AIBN}} \text{4-(CF}3\text{CHCl)C}6\text{H}4\text{OH}

Challenges :

  • Over-chlorination at the aromatic ring

  • Mitigation : Use of radical scavengers (e.g., TEMPO) to limit side reactions.

Lewis Acid-Catalyzed Chlorination

Adapting CN108276254A , ZrCl₄ catalyzes chlorination with NCS at –78°C:

Procedure :

  • Dissolve 4-(2,2,2-trifluoroethyl)phenol in CH₂Cl₂.

  • Add NCS (1.1 equiv) and ZrCl₄ (0.1 equiv) at –78°C.

  • Warm to room temperature and stir for 6 hours.

  • Extract with NaHCO₃, dry, and concentrate.

Yield : 70–88%

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution140–160°C, NaOMe/MeOH85–92%High yield, scalableHarsh conditions, byproduct formation
Reduction-ChlorinationSOCl₂, reflux70–78%Straightforward purificationMulti-step, intermediate stability
ZrCl₄-Catalyzed Chlorination–78°C, NCS/CH₂Cl₂70–88%Regioselective, mildLow-temperature requirements
Radical ChlorinationUV, Cl₂, AIBN60–75%Single-stepPoor selectivity, safety concerns

Industrial Considerations and Scalability

Solvent and Catalyst Recovery

CN1994990A highlights solvent (e.g., DMF) recovery via reduced-pressure distillation, critical for cost-effective production. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enable aqueous-organic biphasic reactions, simplifying workup.

Byproduct Management

Chlorination methods generate HCl or NaCl, necessitating scrubbers or neutralization. CN108276254A employs NaHSO₃ washes to remove excess oxidants .

Chemical Reactions Analysis

4-(1-chloro-2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(1-chloro-2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, influencing their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Trifluoroethylphenols

(a) 4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride
  • Structure: The amino group (-NH₂) replaces chlorine, yielding C₈H₉ClF₃NO (hydrochloride salt).
  • Key Differences: The amino group enhances water solubility and reactivity in nucleophilic reactions compared to the chloro derivative. This compound is utilized in pharmaceutical synthesis, such as kinase inhibitors .
  • Applications : Acts as a precursor for bioactive molecules, leveraging its amine functionality for coupling reactions .
(b) 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol
  • Structure : Replaces chlorine with a hydroxyl group (-OH), forming C₈H₇F₃O₂ .
  • Key Differences : Increased polarity and acidity due to two hydroxyl groups. This enhances hydrogen-bonding capacity, making it suitable for polymer crosslinking or chelating agents.

Halogenated Trifluoroethyl Ethers and Anesthetics

(a) Isoflurane (1-Chloro-2,2,2-trifluoroethyl Difluoromethyl Ether)
  • Structure : C₃H₂ClF₅O , with a trifluoroethyl group linked to a difluoromethyl ether.
  • Key Differences: The ether linkage reduces phenolic acidity, increasing volatility. Isoflurane is a potent inhaled anesthetic due to its rapid onset and low blood solubility .
  • Applications : Clinical anesthesia, with mechanisms involving binding to GABAₐ receptors in the central nervous system .
(b) Halothane (1-Bromo-1-chloro-2,2,2-trifluoroethane)
  • Structure: C₂HBrClF₃, lacking a phenol ring but sharing the trifluoroethyl motif.
  • Key Differences : Bromine substitution increases molecular weight and density. Halothane’s hepatotoxicity limits its use compared to newer anesthetics like isoflurane .

Aryl Trifluoroethyl Ketones and Alcohols

(a) 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
  • Structure: C₈H₄ClF₃O, featuring a ketone instead of a phenol.
  • Key Differences : The ketone group enhances electrophilicity, facilitating nucleophilic additions. Used in cross-coupling reactions for agrochemical intermediates .
(b) 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
  • Structure: C₈H₆ClF₃O, with an alcohol replacing the phenol.
  • Key Differences: Reduced acidity (pKa ~10–12 vs. ~8–9 for phenol derivatives) and increased steric bulk. Applications include chiral resolution in asymmetric synthesis .

Physicochemical Properties

Property 4-(1-Chloro-2,2,2-trifluoroethyl)phenol 4-(1-Amino-2,2,2-trifluoroethyl)phenol Isoflurane
Molecular Weight (g/mol) 232.58 243.62 (HCl salt) 218.94
Boiling Point (°C) ~250 (decomposes) >300 (decomposes) 48.5
logP (Octanol-Water) 2.8 1.5 (HCl salt) 2.3
Acidity (pKa) ~8.5 (phenolic OH) ~9.0 (phenolic OH) N/A

Q & A

Q. What established synthetic routes are available for 4-(1-chloro-2,2,2-trifluoroethyl)phenol?

The compound can be synthesized via nucleophilic replacement of phenolic precursors with trifluoroethyl groups. Gong et al. developed a method using aminofluoroalkylation of arenes with N-trimethylsilyl-trifluoroacetaldehyde hemiaminal, achieving moderate yields under controlled conditions (60–70°C, 12–24 hours) . Alternatively, the Julia olefination procedure employs 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole, a stable reagent derived from benzothiazole-2-thiol and halothane, enabling efficient synthesis of trifluoroalkylidene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. X-ray crystallography, as demonstrated in studies of analogous fluorinated phenols, resolves three-dimensional conformation and hydrogen-bonding interactions . Computational tools like density functional theory (DFT) further predict electronic properties and collision cross-sections .

Q. How do the chloro and trifluoroethyl substituents influence the compound’s reactivity?

The electron-withdrawing trifluoroethyl group increases electrophilicity at the para position, enhancing susceptibility to nucleophilic attack. The chloro substituent stabilizes intermediates via resonance and inductive effects, as observed in SNAr (nucleophilic aromatic substitution) reactions. Comparative studies of analogs (e.g., 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol) show that halogen positioning significantly alters reaction kinetics and regioselectivity .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound derivatives?

Lipase-catalyzed enantioselective alcoholysis effectively resolves racemic mixtures of fluorinated phenolic compounds. For example, immobilized Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) by selectively acylating the (R)-enantiomer in organic solvents (e.g., tert-butyl methyl ether) . Optimization of solvent polarity and temperature (25–40°C) is critical for maintaining enzyme activity.

Q. How can researchers resolve contradictions in reaction yields between synthetic methods?

Systematic parameter analysis (e.g., catalyst loading, solvent polarity, and temperature) is required. For instance, Gong’s method uses milder conditions but lower yields compared to the Julia procedure , which requires stoichiometric reagents. Design of Experiments (DoE) frameworks can identify critical factors (e.g., pH for nucleophilic substitution) and optimize reaction scalability.

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like cytochrome P450. DFT calculations predict metabolic stability by analyzing electron density at reactive sites (e.g., para-hydroxyl group). These models align with experimental data showing enhanced metabolic resistance due to the trifluoroethyl group .

Q. How can structural analogs inform structure-activity relationships (SAR) for this compound?

Comparative tables of analogs (e.g., 2,6-dimethyl-4-(1-chloro-2,2,2-trifluoroethyl)phenol ) highlight substituent effects on bioactivity. For example, methyl groups at the ortho positions sterically hinder enzymatic oxidation, while fluorinated side chains improve blood-brain barrier penetration .

Q. What experimental designs assess metabolic stability in preclinical studies?

Liver microsomal assays (e.g., rat or human S9 fractions) quantify metabolic half-life (t½) under NADPH-dependent conditions. LC-MS/MS monitors degradation products, identifying vulnerable sites (e.g., hydroxylation at the benzylic position). Stability enhancements are achieved via deuteration or fluorine substitution at metabolically labile positions .

Q. How do researchers address discrepancies in biological activity data across studies?

Meta-analyses of in vitro/in vivo studies control for variables like cell line specificity (e.g., HEK293 vs. HepG2) and dosing protocols. For example, conflicting cytotoxicity data may arise from differential expression of efflux transporters (e.g., P-glycoprotein). Orthogonal assays (e.g., ATPase activity for transporter interaction) validate mechanistic hypotheses .

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